molecular formula C20H23NO2 B12299459 Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate

Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate

Cat. No.: B12299459
M. Wt: 309.4 g/mol
InChI Key: NFMTWEFPGKEYBY-UHFFFAOYSA-N
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Description

Tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a tert-butyl group, a biphenyl moiety, and a cyclopropyl ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a biphenyl derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction could produce biphenyl alcohols.

Scientific Research Applications

Tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its biphenyl moiety allows for π-π interactions with aromatic systems, while the cyclopropyl ring can participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate is unique due to its combination of a biphenyl group and a cyclopropyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[2-(4-phenylphenyl)cyclopropyl]carbamate

InChI

InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)21-18-13-17(18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17-18H,13H2,1-3H3,(H,21,22)

InChI Key

NFMTWEFPGKEYBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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